4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol This compound features a pyrrole ring fused to a pyridine ring, with a methoxy group attached to the fourth position of the pyrrole ring
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound derivatives have potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound is a solid
Result of Action
In vitro, this compound derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound is a solid , which suggests that it may be stable under a variety of environmental conditions
Biochemical Analysis
Biochemical Properties
4-Methoxy-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors can lead to the suppression of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are vital for cell proliferation and survival . The interaction between this compound and FGFRs is primarily through binding to the ATP-binding pocket of the receptor, thereby preventing its activation.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, particularly breast cancer cells . It achieves this by disrupting the FGFR signaling pathway, leading to reduced cell proliferation and increased cell death. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FGFRs, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways that promote cell growth and survival. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can sustain its inhibitory effects on FGFRs, leading to prolonged suppression of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and off-target interactions. Studies have identified a therapeutic window where this compound exerts its beneficial effects without causing harm to the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites that can be excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . Once inside the cell, the compound can localize to different cellular compartments, where it exerts its biological effects. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct it to specific organelles, such as the mitochondria or endoplasmic reticulum, influencing its function and activity. The localization of this compound within cells is essential for its role in modulating cellular processes and signaling pathways .
Preparation Methods
The synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 4-methoxyaniline and 2,3-dichloropyridine as starting materials. The reaction proceeds through a nucleophilic aromatic substitution followed by cyclization to form the desired product .
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. detailed industrial processes are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
4-Methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Comparison with Similar Compounds
4-Methoxy-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Contains a bromine atom instead of a methoxy group, which can influence its electronic properties and reactivity.
4-Methoxy-1H-pyrrolo[3,4-c]pyridine: Has a different ring fusion pattern, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, particularly its potential as an FGFR inhibitor.
Properties
IUPAC Name |
4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-5-10-8-6(7)2-4-9-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIKOOPKCLWWPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459710 | |
Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122379-63-9 | |
Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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